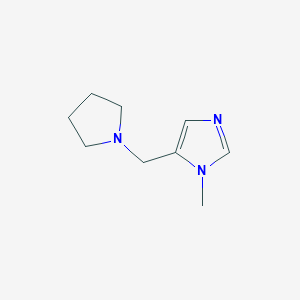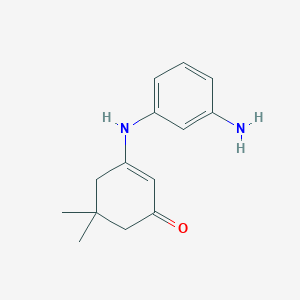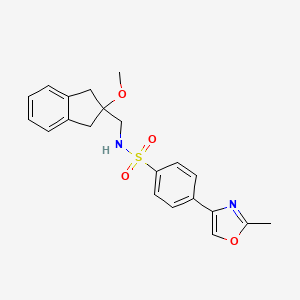
N-((2-metoxi-2,3-dihidro-1H-inden-2-il)metil)-4-(2-metiloxazol-4-il)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación antiviral
Se ha informado que los derivados del indol poseen actividades antivirales . El componente indenilmetil del compuesto podría explorarse por su eficacia contra varios virus. La investigación podría centrarse en sintetizar análogos y probarlos contra un espectro de virus de ARN y ADN para identificar posibles agentes antivirales.
Estudios antiinflamatorios
Las propiedades antiinflamatorias de los derivados del indol los convierten en candidatos para el desarrollo de nuevos fármacos antiinflamatorios . El compuesto en cuestión podría estudiarse por su capacidad para modular las vías inflamatorias, lo que podría conducir a aplicaciones terapéuticas en enfermedades como la artritis y el asma.
Actividad anticancerígena
Se sabe que las estructuras del indol exhiben propiedades anticancerígenas . El compuesto podría investigarse por su potencial para inhibir el crecimiento y la proliferación de células cancerosas. Los estudios podrían incluir la detección contra varias líneas celulares de cáncer y el examen de los mecanismos de acción.
Desarrollo de agentes neuroprotectores
Los derivados del oxazol y del indol han demostrado ser prometedores como agentes neuroprotectores . Este compuesto podría investigarse por su potencial para proteger las células neuronales contra daños, lo que podría ser beneficioso para el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson.
Eficacia antimicrobiana
Los derivados del indol han demostrado actividad antimicrobiana . El compuesto podría probarse contra una gama de bacterias y hongos para determinar su eficacia como agente antimicrobiano, lo que podría conducir a nuevos tratamientos para infecciones.
Aplicaciones antidiabéticas
Dadas las amplias actividades biológicas de los derivados del indol, incluidos los efectos antidiabéticos , el compuesto podría explorarse por su uso potencial en el control de la diabetes. Esto podría implicar estudiar su impacto en la secreción de insulina o el metabolismo de la glucosa.
Investigación antimalárica
Los derivados del indol se han utilizado en el desarrollo de fármacos antimaláricos . El compuesto podría sintetizarse y probarse para la actividad antimalárica, lo que podría contribuir a la lucha contra la malaria.
Propiedades
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-23-20(13-27-15)16-7-9-19(10-8-16)28(24,25)22-14-21(26-2)11-17-5-3-4-6-18(17)12-21/h3-10,13,22H,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCWDBIYFGFTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
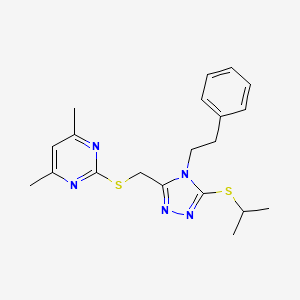
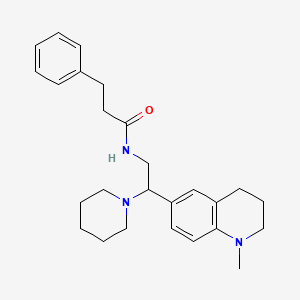
![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2575394.png)
![3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2575395.png)
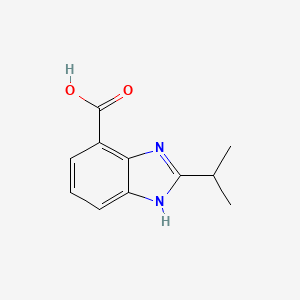
![2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2575399.png)
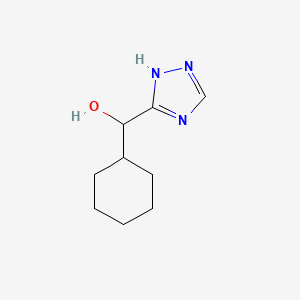
![{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2575401.png)
![N-[(4-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2575403.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2575406.png)
![N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2575410.png)
